
5-Phenylpenta-2,4-dienal
Descripción general
Descripción
5-Phenylpenta-2,4-dienal, also known as 2,4-pentadienal, is a chemical compound with the molecular formula C11H10O . It is a clear, colorless to pale yellow liquid primarily used as a flavor and fragrance ingredient . It is also used in the synthesis of 3-substituted and 3,5-disubstituted isoxazoles from N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated aldehydes/ketones .
Synthesis Analysis
The synthesis of 5-Phenylpenta-2,4-dienal can be achieved through the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . Another method involves the Methyl Triflate Catalyzed Meyer-Schuster Rearrangement .Molecular Structure Analysis
5-Phenylpenta-2,4-dienal contains a total of 22 bonds; 12 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic aldehyde .Chemical Reactions Analysis
5-Phenylpenta-2,4-dienal is a useful research chemical compound used in the synthesis of 3-substituted and 3,5-disubstituted isoxazoles from N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated aldehydes/ketones .Physical And Chemical Properties Analysis
5-Phenylpenta-2,4-dienal has a molecular weight of 158.1965 g/mol . It has a density of 1.024, a melting point of 42.5°C, a boiling point of 301.1°C at 760mmHg, a refractive index of 1.583, and a flash point of 109.2°C .Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Heterocycles : 5-Phenylpenta-2,4-dienal derivatives, particularly those involving aminopenta-2,4-dienals, are used in the synthesis of nitrogen heterocycles, which are crucial components in many natural products and pharmaceuticals (Delpech, 2014).
Valence Isomerization Studies : Research has explored the valence isomerization of 5-Phenylpenta-2,4-dienaldehydes, which is significant for understanding the dynamics of organic molecules and their structural transformations (Schiess, Seeger, & Suter, 1970).
Complex Formation with Metals : The compound has been used in studies to form tricarbonyl ruthenium complexes with dienes, which have implications in organometallic chemistry and catalysis (Ingham & Magennis, 1999).
Biosynthetic Studies : 5-Alkylaminopenta-2,4-dienals have been proposed as biosynthetic intermediates in the formation of marine alkaloids, particularly in the manzamine family (Peixoto et al., 2010).
Preparation of ω-Halogeno Polyenals : Studies have described the synthesis of 5-halogeno-2,4-dienals from 5-Phenylpenta-2,4-dienal, which are precursors to various conjugated polyenals with potential applications in organic synthesis (Soullez, Plé, & Duhamel, 1997).
Reactions with Benzene : Research has shown the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, leading to the formation of carbocyclic compounds, demonstrating the reactivity of the diene acid in different chemical environments (Ismagilova et al., 2020).
Natural Product Synthesis : The compound has been used in the synthesis of N-acyl-5-aminopenta-2,4-dienals, aiding in the understanding of natural product synthesis and structural diversity (Ouairy et al., 2010).
Metabolic Studies in Microorganisms : Phenylpentadienamides, derivatives of 5-Phenylpenta-2,4-dienal, have been isolated from Streptomyces sp., contributing to the knowledge of metabolites in microorganisms (Potterat et al., 1994).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on the development of more efficient synthesis methods for 5-Phenylpenta-2,4-dienal. For instance, the development of a chemical recycling system involving repetitive cycles of precision synthesis and selective degradation of product copolymers was suggested . This would be based on controlled cationic alternating copolymerization of conjugated/aromatic aldehydes, such as cinnamaldehyde or hydrocinnamaldehyde with propanal, via exclusive 1,2-carbonyl addition .
Propiedades
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZBVTWSKWXMN-VDESZNBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpenta-2,4-dienal | |
CAS RN |
13466-40-5 | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-phenylpenta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



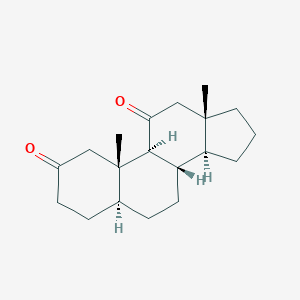
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
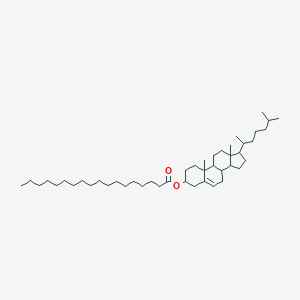
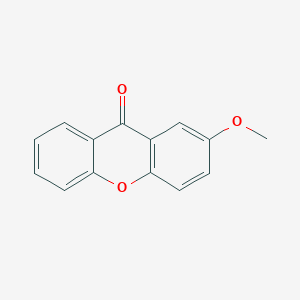
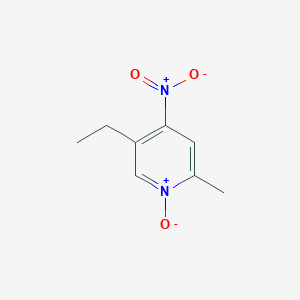

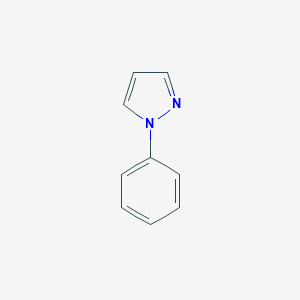

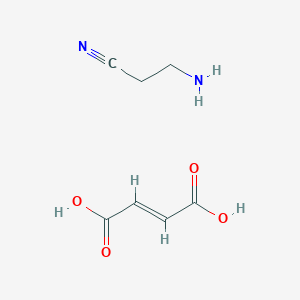

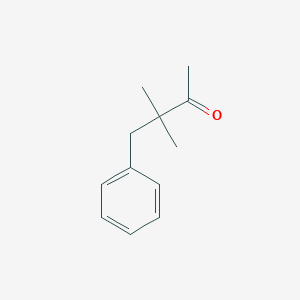
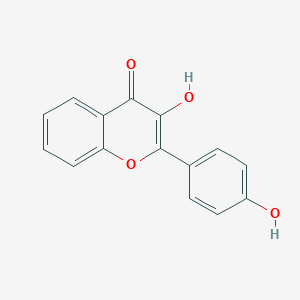

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)